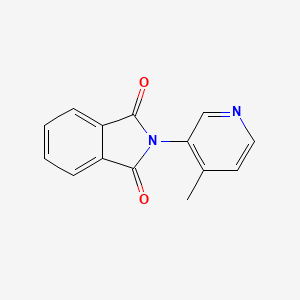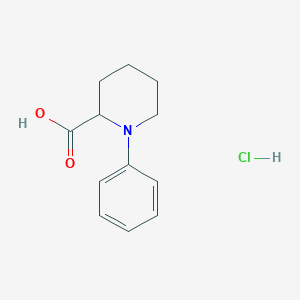
1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride is a chemical compound with the molecular formula C12H17ClN2O It is known for its unique structure, which combines a dihydrobenzofuran moiety with a piperazine ring
Vorbereitungsmethoden
The synthesis of 1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride typically involves the reaction of 2,3-dihydrobenzofuran with piperazine under specific conditions. One common method includes:
Reaction of 2,3-dihydrobenzofuran with piperazine: This reaction is usually carried out in the presence of a suitable solvent such as toluene or dichloromethane.
Industrial production: On an industrial scale, the synthesis may involve more efficient methods and larger reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the benzofuran or piperazine rings are replaced with other groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(2,3-Dihydro-1,4-benzodioxin-5-yl)piperazine hydrochloride: This compound has a similar structure but includes a benzodioxin moiety instead of a benzofuran ring.
1-Benzo[b]thien-4-yl-piperazine hydrochloride: This compound features a benzothienyl group instead of a benzofuran ring.
5-Substituted 1-[(2,3-dihydrobenzofuran-4-yl)piperazine] derivatives: These derivatives have various substituents on the benzofuran ring, leading to different chemical and biological properties.
Each of these compounds has unique properties and applications, making this compound distinct in its own right.
Eigenschaften
CAS-Nummer |
1188265-76-0 |
|---|---|
Molekularformel |
C12H17ClN2O |
Molekulargewicht |
240.73 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1-benzofuran-4-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C12H16N2O.ClH/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1;/h1-3,13H,4-9H2;1H |
InChI-Schlüssel |
CPDCAWKOFMRQDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC=CC(=C21)N3CCNCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11870536.png)



![3-Phenylimidazo[5,1-a]isoquinoline](/img/structure/B11870572.png)




![6'-Methoxy-2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B11870594.png)


![Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B11870614.png)
